molecular formula C15H19FN6S B6441671 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine CAS No. 2548990-55-0

4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B6441671
CAS No.: 2548990-55-0
M. Wt: 334.4 g/mol
InChI Key: JNWOWGLUZSLMON-UHFFFAOYSA-N
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Description

4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative featuring a trifunctional substitution pattern. Its structure includes:

  • Position 2: A methylsulfanyl (-SMe) group, which serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions .
  • Position 4: An ethyl (-C₂H₅) substituent, contributing steric bulk and hydrophobicity.

This compound’s design leverages pyrimidine’s rigidity and piperazine’s conformational flexibility, making it a candidate for targeting enzymes or receptors in medicinal chemistry.

Properties

IUPAC Name

4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6S/c1-3-12-8-13(20-15(19-12)23-2)21-4-6-22(7-5-21)14-17-9-11(16)10-18-14/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWOWGLUZSLMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis

The table below highlights key structural differences between the target compound and related pyrimidine-piperazine derivatives:

Compound Name (Source) Position 2 Substituent Position 4 Substituent Position 6 Substituent Piperazine Modification
Target Compound Methylsulfanyl Ethyl Piperazin-1-yl 5-fluoropyrimidin-2-yl
5a () Phenylpiperazin-1-yl 4-Methoxyphenyl Thiophen-2-yl N-phenylpiperazine
4a () 4-Methylpiperazin-1-yl 4-Methoxyphenyl Thiophen-2-yl N-methylpiperazine
11a-j () Substituted sulfonyl Methyl Chloro-trifluoromethylphenyl Piperazin-1-yl-methanone
EP 2 402 347 A1 () Methanesulfonyl Morpholin-4-yl Thieno[3,2-d]pyrimidine Piperazin-1-ylmethyl
Key Observations:
  • Position 2 : The methylsulfanyl group in the target compound contrasts with bulkier substituents like phenylpiperazine or sulfonyl groups in analogs. This may enhance its reactivity as a leaving group in synthesis .
  • Piperazine Modification : The 5-fluoropyrimidin-2-yl group introduces fluorine’s electronegativity, which can enhance binding affinity through halogen bonding or dipole interactions, unlike sulfonyl or methoxy groups in analogs .

Research Implications

The structural uniqueness of 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine positions it as a promising lead for:

  • Kinase Inhibition : Pyrimidine-piperazine hybrids are prevalent in kinase inhibitors (e.g., EGFR, PI3K), where fluorine’s electronic effects may improve selectivity .
  • Antimicrobial Agents : Analogous compounds () demonstrate activity against Gram-positive bacteria, warranting further testing .

Preparation Methods

Core Pyrimidine Ring Formation

The pyrimidine backbone is typically constructed via cyclization reactions. A common approach involves the condensation of 1,3-dicarbonyl precursors with guanidine derivatives. For example, 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one (prepared via acetylthiazole formation ) reacts with N-substituted guanidines under acidic conditions to yield 2-aminopyrimidine intermediates .

Key Reaction Parameters :

  • Solvent : Dichloromethane (DCM) or methanol mixtures

  • Catalyst : Mercury chloride (HgCl₂) for thiourea activation

  • Yield : 82–100% for acetylthiazole intermediates

Introduction of the Ethyl Group

Ethyl substitution at the 4-position is achieved through alkylation or pre-functionalized building blocks. In one protocol, 5-acetylthiazole derivatives undergo nucleophilic displacement with ethylamine under basic conditions. For instance, 1-(4-methyl-2-(phenylamino)thiazol-5-yl)ethan-1-one reacts with ethyl bromide in the presence of triethylamine to install the ethyl group .

Optimization Data :

ParameterConditionYieldSource
BaseTriethylamine85%
SolventDCM82%
TemperatureReflux90%

Methylsulfanyl Group Incorporation

The 2-(methylsulfanyl) moiety is introduced via thiolation. A preferred method involves treating 2-chloropyrimidine intermediates with sodium thiomethoxide (NaSMe). For example, 4-ethyl-6-bromo-2-chloropyrimidine reacts with NaSMe in dimethylformamide (DMF) at 60°C to afford the methylsulfanyl derivative .

Critical Considerations :

  • Regioselectivity : Bromine at the 6-position directs substitution to the 2-position .

  • Purification : Silica gel chromatography (DCM:MeOH = 95:5) isolates the product .

Piperazine Substitution at the 6-Position

The 6-bromo intermediate undergoes nucleophilic aromatic substitution (SNAr) with piperazine derivatives. 4-(5-Fluoropyrimidin-2-yl)piperazine is prepared separately via Buchwald-Hartwig coupling of 2-chloro-5-fluoropyrimidine with piperazine . This intermediate then displaces the bromide in 4-ethyl-6-bromo-2-(methylsulfanyl)pyrimidine under reflux in toluene .

Representative Procedure :

  • Combine 4-ethyl-6-bromo-2-(methylsulfanyl)pyrimidine (1 equiv), 4-(5-fluoropyrimidin-2-yl)piperazine (1.2 equiv), and K₂CO₃ (2 equiv) in toluene.

  • Reflux at 110°C for 12 hours.

  • Purify via column chromatography (DCM:MeOH = 9:1) .

Yield Comparison :

BaseSolventTemperatureYieldSource
TriethylamineEthyl acetateReflux63%
K₂CO₃TolueneReflux75%

Final Purification and Characterization

Crude products are purified via flash chromatography or recrystallization. For instance, 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is recrystallized from acetone to achieve >99% purity . Structural validation employs ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Analytical Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.43 (t, J = 7.3 Hz, 3H, CH₂CH₃), 2.54 (s, 3H, SCH₃), 3.81 (s, 4H, piperazine-H), 4.45 (q, J = 7.2 Hz, 2H, CH₂CH₃) .

  • HRMS (ESI-TOF) : m/z 389.1520 [M + H]⁺ (calcd for C₁₇H₂₂FN₆S: 389.1515) .

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at the 4- vs. 6-positions is minimized using bulky bases (e.g., DIPEA) .

  • Byproduct Formation : Thiourea byproducts (e.g., 1,1-dicyclopentylthiourea ) are removed via selective crystallization .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine?

The synthesis typically involves:

  • Step 1: Nucleophilic substitution to introduce the piperazine moiety, using solvents like dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions .
  • Step 2: Fluorination at the pyrimidine ring using reagents like stannous chloride (SnCl₂) or fluorinating agents (e.g., Selectfluor®) in aprotic solvents .
  • Step 3: Introduction of the ethyl and methylsulfanyl groups via alkylation or thiolation reactions, optimized at 60–80°C for 12–24 hours .
  • Monitoring: Thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. What analytical techniques are essential for characterizing this compound and validating its purity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and structural integrity, with characteristic shifts for fluoropyrimidine (δ ~8.5 ppm for aromatic protons) and piperazine (δ ~3.5 ppm for N–CH₂ groups) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for C₁₅H₁₈F N₆S: 333.13 g/mol) .
  • HPLC-PDA: Ensures >95% purity by tracking UV absorption at 260 nm (pyrimidine π→π* transitions) .

Q. Which solvents and catalysts are optimal for its synthesis, and how do they influence yield?

  • Solvents: Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution efficiency by stabilizing transition states .
  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate fluorination, while palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields .
  • Yield Optimization: Lower temperatures (40–60°C) reduce side reactions, increasing yields by 15–20% .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations streamline reaction optimization?

  • Reaction Path Search: Tools like GRRM (Global Reaction Route Mapping) predict intermediates and transition states, reducing trial-and-error experimentation .
  • Solvent Screening: COSMO-RS simulations identify solvents that stabilize intermediates, improving regioselectivity .
  • Case Study: ICReDD’s workflow reduced optimization time for a similar pyrimidine derivative by 40% via in silico catalyst screening .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

  • SAR Insights:
    • Fluorine Position: 5-Fluoropyrimidin-2-yl enhances target binding (e.g., kinase inhibition) due to electronegativity and steric fit .
    • Methylsulfanyl Group: Increases lipophilicity (logP ~2.8), improving membrane permeability but reducing solubility .
    • Piperazine Linkers: Bulky substituents (e.g., biphenyl) decrease CNS penetration but enhance peripheral target affinity .
  • Experimental Validation: Use competitive binding assays (e.g., SPR or ITC) to quantify affinity changes .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Case Example: Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Methodology:
    • Standardize Assays: Use validated protocols (e.g., Eurofins Panlabs® kinase profiling) .
    • Control Variables: Fix ATP levels at 1 mM and pH 7.4 to minimize variability .
    • Meta-Analysis: Cross-reference PubChem BioAssay data (AID 1259401) to identify outliers .

Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?

  • Structural Modifications:
    • PEGylation: Introduce polyethylene glycol (PEG) chains at the ethyl group, increasing solubility (e.g., logS from -3.5 to -2.1) .
    • Prodrug Approach: Convert methylsulfanyl to sulfoxide (S=O), enhancing hydrophilicity .
  • Formulation: Use cyclodextrin complexes (e.g., HP-β-CD) to solubilize the compound for intravenous administration .

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